Chromium(1+), tetraaquadibromo-, bromide, dihydrate
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Overview
Description
Chromium(1+), tetraaquadibromo-, bromide, dihydrate is a coordination compound that features a chromium ion coordinated with four water molecules and two bromide ions, with an additional bromide ion and two water molecules in the crystal lattice
Mechanism of Action
Target of Action
Chromium(1+), tetraaquadibromo-, bromide, dihydrate primarily targets enzymes involved in glucose metabolism. Chromium ions are known to enhance the activity of insulin, a hormone crucial for regulating blood glucose levels . This compound likely interacts with insulin receptors, increasing their sensitivity and promoting glucose uptake by cells.
Mode of Action
The compound interacts with insulin receptors on the cell surface, enhancing their ability to bind insulin. This interaction activates the insulin receptor kinase, which in turn triggers a cascade of intracellular events. These events include the translocation of glucose transporter proteins to the cell membrane, facilitating glucose entry into the cell .
Biochemical Pathways
Chromium(1+) affects several biochemical pathways, primarily those involved in glucose and lipid metabolism. By enhancing insulin receptor activity, it influences the insulin signaling pathway, leading to increased glucose uptake and utilization. This can result in improved glucose tolerance and better regulation of blood sugar levels .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. Chromium compounds are generally absorbed in the small intestine, distributed throughout the body, and excreted primarily via the kidneys. The bioavailability of chromium can be influenced by factors such as the presence of other dietary components and the specific form of chromium used .
Result of Action
At the molecular level, the action of this compound results in enhanced insulin sensitivity and improved glucose uptake by cells. This can lead to better blood sugar control and potentially reduce the risk of complications associated with diabetes. At the cellular level, increased glucose uptake can improve cellular energy levels and overall metabolic function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, the compound’s stability might be affected by the pH of the surrounding environment, which can alter its solubility and interaction with biological targets. Additionally, the presence of other dietary minerals can compete with chromium for absorption, impacting its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(1+), tetraaquadibromo-, bromide, dihydrate typically involves the reaction of chromium(III) salts with bromide ions in an aqueous solution. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and coordination environment. The general reaction can be represented as follows:
[ \text{Cr}^{3+} + 2 \text{Br}^- + 4 \text{H}_2\text{O} \rightarrow [\text{Cr}(\text{H}_2\text{O})_4\text{Br}_2]^+ ]
The resulting complex is then crystallized from the solution to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of starting materials, precise control of reaction conditions, and efficient crystallization techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chromium(1+), tetraaquadibromo-, bromide, dihydrate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, changing its oxidation state.
Ligand Substitution Reactions: The water and bromide ligands can be replaced by other ligands in solution.
Hydrolysis Reactions: The coordinated water molecules can undergo hydrolysis, affecting the overall charge and reactivity of the complex.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the chromium center.
Reducing Agents: Such as sodium borohydride, can reduce the chromium center.
Ligands: Such as ammonia or ethylenediamine, can replace the water or bromide ligands under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while ligand substitution can produce a variety of new coordination compounds.
Scientific Research Applications
Chromium(1+), tetraaquadibromo-, bromide, dihydrate has several applications in scientific research:
Catalysis: It can act as a catalyst in various chemical reactions, including organic transformations and polymerization processes.
Material Synthesis: It is used in the synthesis of advanced materials with specific properties, such as magnetic or optical materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Environmental Chemistry: It is used in studies related to the removal of toxic substances from water and other environmental applications.
Comparison with Similar Compounds
Chromium(1+), tetraaquadibromo-, bromide, dihydrate can be compared with other chromium coordination compounds, such as:
Chromium(III) chloride hexahydrate: Similar in having water molecules coordinated to the chromium center but with chloride ligands instead of bromide.
Chromium(III) acetate hydroxide: Features acetate and hydroxide ligands, providing different reactivity and applications.
Chromium(III) nitrate nonahydrate: Contains nitrate ligands and a higher number of coordinated water molecules.
Properties
CAS No. |
13478-06-3 |
---|---|
Molecular Formula |
Br3CrH12O6 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
chromium(3+);tribromide;hexahydrate |
InChI |
InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
XIOAYKRRSJTLOZ-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |
Canonical SMILES |
O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |
13478-06-3 | |
Origin of Product |
United States |
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